molecular formula C14H18N4O3 B1398474 (Z)-1-acetyl-3-((5-(tert-butyl)-1H-imidazol-4-yl)methylene)piperazine-2,5-dione CAS No. 714273-84-4

(Z)-1-acetyl-3-((5-(tert-butyl)-1H-imidazol-4-yl)methylene)piperazine-2,5-dione

Cat. No. B1398474
CAS RN: 714273-84-4
M. Wt: 290.32 g/mol
InChI Key: JMHLCUCEUQCHLL-YHYXMXQVSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps . The mixture of glycine anhydride and acetic anhydride is stirred at reflux temperature for 7 hours to yield 1,4-diacetylpiperazine-2,5-dione . This compound is then mixed with Cs2CO3, aldehyde, and DMF and stirred at room temperature under N2 atmosphere for 24 hours . After the reaction is completed, the mixture is poured into crashed ice and the solid is filtered to give the desired product .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a piperazine-2,5-dione core with an acetyl group at the 1-position and a (5-(tert-butyl)-1H-imidazol-4-yl)methylene group at the 3-position.


Chemical Reactions Analysis

The key step in the synthesis of this compound involves an aza-Michael addition between a diamine and an in situ generated sulfonium salt . This reaction is facilitated by the use of Cs2CO3 and DMF .

Scientific Research Applications

Pharmaceutical Drug Synthesis

Piperazine derivatives are integral in the synthesis of various pharmaceutical drugs due to their biological activity . This compound could be explored for its potential as a precursor in the synthesis of drugs that target specific receptors or enzymes within the body.

Catalysis in Organic Reactions

The tert-butyl and imidazole groups within the compound’s structure suggest it could act as a catalyst in organic synthesis. Its application in catalyzing reactions such as aza-Michael additions or cyclization reactions could be valuable for creating complex organic molecules .

Development of Antiviral Agents

Given the structural complexity and the presence of an imidazole ring, this compound could be investigated for its antiviral properties. Modifications of the imine moiety have shown to affect antiviral activities, indicating that this compound could serve as a lead structure for developing new antiviral medications .

Analytical Chemistry

Due to its unique chemical structure, this compound could be used as a standard or reagent in analytical chemistry techniques, such as chromatography or spectrometry, to identify or quantify other substances .

Mechanism of Action

While the exact mechanism of action of this compound is not specified in the retrieved papers, it is noted that similar diketopiperazine derivatives have been studied as tubulin polymerization inhibitors . This suggests that “(Z)-1-acetyl-3-((5-(tert-butyl)-1H-imidazol-4-yl)methylene)piperazine-2,5-dione” may also interact with tubulin in a similar manner.

properties

IUPAC Name

(3Z)-1-acetyl-3-[(5-tert-butyl-1H-imidazol-4-yl)methylidene]piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-8(19)18-6-11(20)17-10(13(18)21)5-9-12(14(2,3)4)16-7-15-9/h5,7H,6H2,1-4H3,(H,15,16)(H,17,20)/b10-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHLCUCEUQCHLL-YHYXMXQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(=O)NC(=CC2=C(NC=N2)C(C)(C)C)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CC(=O)N/C(=C\C2=C(NC=N2)C(C)(C)C)/C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101125525
Record name (3Z)-1-Acetyl-3-[[5-(1,1-dimethylethyl)-1H-imidazol-4-yl]methylene]-2,5-piperazinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101125525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-1-acetyl-3-((5-(tert-butyl)-1H-imidazol-4-yl)methylene)piperazine-2,5-dione

CAS RN

714273-84-4
Record name (3Z)-1-Acetyl-3-[[5-(1,1-dimethylethyl)-1H-imidazol-4-yl]methylene]-2,5-piperazinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=714273-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3Z)-1-Acetyl-3-[[5-(1,1-dimethylethyl)-1H-imidazol-4-yl]methylene]-2,5-piperazinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101125525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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